

WRR-483: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: WRR-483

Cat. No.: B15560667

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Introduction

WRR-483 is a potent, irreversible inhibitor of cysteine proteases, demonstrating significant therapeutic potential, particularly in the context of Chagas' disease.[1][2][3] An analog of K11777, **WRR-483** distinguishes itself by the substitution of a phenylalanine residue with arginine at the P2 position.[2] This modification confers a high affinity for cruzain, the major cysteine protease of *Trypanosoma cruzi*, the parasite responsible for Chagas' disease.[1][2][4] This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **WRR-483**.

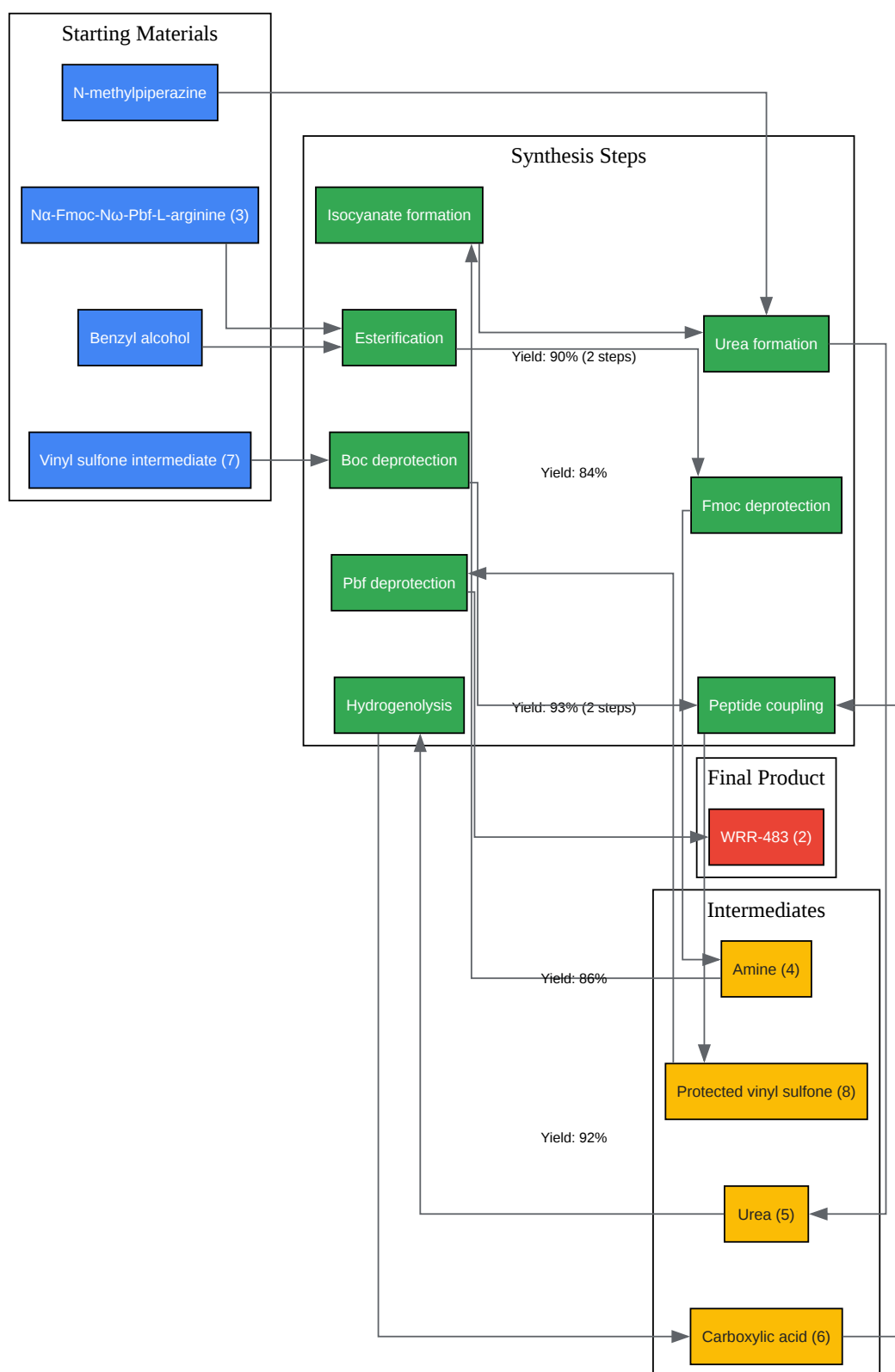
Chemical Structure and Properties

WRR-483 is a vinyl sulfone-based inhibitor.[1][5] Its chemical formula is C₂₉H₄₁N₇O₄S, with a molecular weight of 583.75 g/mol.[5] The structure is characterized by a dipeptidyl backbone coupled to a vinyl sulfone warhead, which is responsible for its irreversible binding to the active site of target proteases.[1][2]

Property	Value
Chemical Formula	C29H41N7O4S
Molecular Weight	583.75 g/mol
CAS Number	1076088-50-0
IUPAC Name	N-((S)-5-guanidino-1-oxo-1-(((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)pentan-2-yl)-4-methylpiperazine-1-carboxamide
Mechanism of Action	Irreversible cysteine protease inhibitor
Primary Target	Cruzain

Synthesis of WRR-483

The synthesis of **WRR-483** is a multi-step process involving the preparation of key intermediates and their subsequent coupling.^{[1][4]} The overall synthetic strategy is summarized in the workflow diagram below.



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Caption: Synthetic workflow for **WRR-483**.

Experimental Protocols

Step 1 & 2: Synthesis of Amine (4)[\[4\]](#)

- To a solution of N α -Fmoc-N ω -(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (3) in CH₂Cl₂, add benzyl alcohol, 4-dimethylaminopyridine (DMAP), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and N-methylmorpholine.
- Stir the reaction mixture until completion, then work up to isolate the benzyl ester.
- Treat the crude ester with piperidine in CH₂Cl₂ to remove the Fmoc protecting group, yielding amine 4. The overall yield for these two steps is 90%.[\[4\]](#)

Step 3 & 4: Synthesis of Urea (5)[\[4\]](#)

- Dissolve amine 4 in CH₂Cl₂ and treat with triphosgene in the presence of sodium bicarbonate to form the isocyanate.
- Add N-methylpiperazine to the reaction mixture to form the urea derivative 5. The yield for these two steps is 93%.[\[4\]](#)

Step 5: Synthesis of Carboxylic Acid (6)[\[4\]](#)

- Subject urea 5 to hydrogenolysis using 5% palladium on carbon (Pd/C) in methanol to deprotect the carboxylic acid, affording intermediate 6 in 92% yield.[\[4\]](#)

Step 6 & 7: Synthesis of Protected Vinyl Sulfone (8)[\[1\]](#)

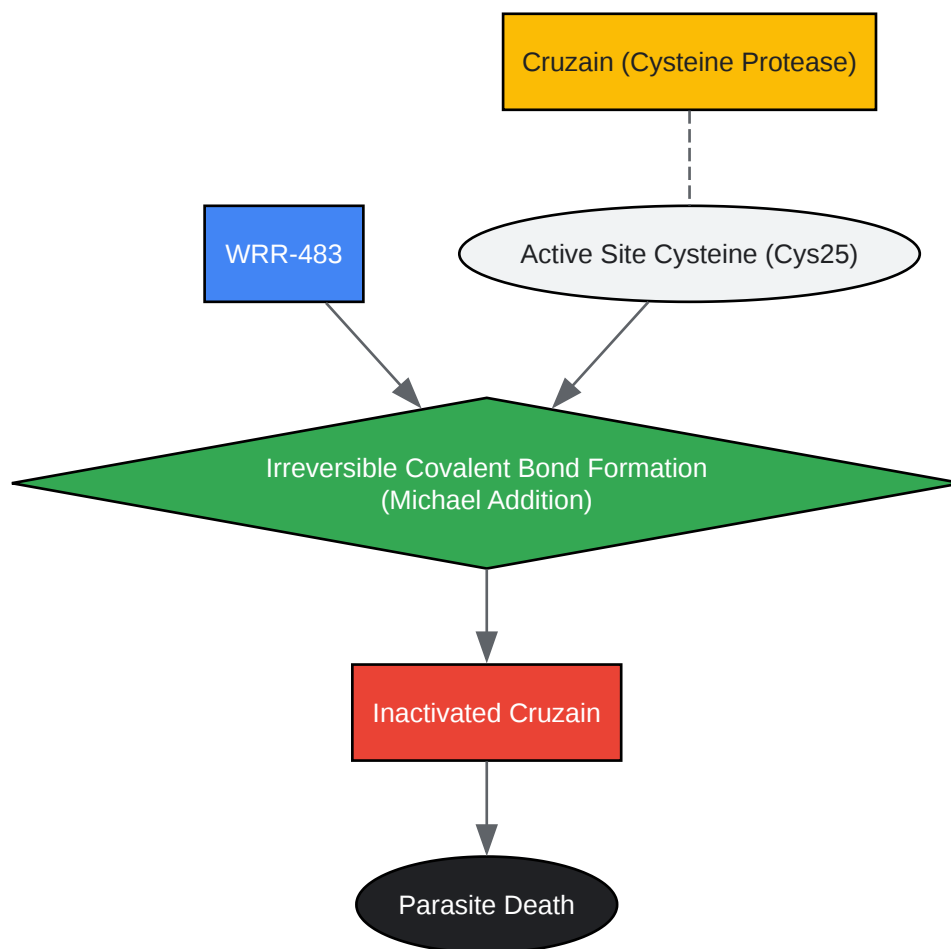
- Remove the tert-butyl carbonate (Boc) protecting group from vinyl sulfone 7 using trifluoroacetic acid (TFA) in CH₂Cl₂.
- Couple the resulting amine with carboxylic acid 6 using N-hydroxybenzotriazole (HOBT), EDC, and N-methylmorpholine in a mixture of dimethylformamide (DMF) and CH₂Cl₂ to give the protected vinyl sulfone 8 in 84% yield.[\[1\]](#)[\[4\]](#)

Step 8: Synthesis of **WRR-483** (2)[\[1\]](#)

- Treat the protected vinyl sulfone **8** with a 3:1 mixture of trifluoroacetic acid and CH₂Cl₂ to remove the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
- After purification, **WRR-483** (**2**) is obtained in 86% yield.[1][4]

Biological Activity and Mechanism of Action

WRR-483 is a potent inhibitor of cruzain, the primary cysteine protease of *T. cruzi*. [2][3] Its mechanism of action involves the irreversible covalent modification of the active site cysteine residue of the protease through a Michael addition reaction. [1][2] This covalent bond formation permanently inactivates the enzyme, disrupting essential parasitic processes and ultimately leading to parasite death. [1][4]



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Caption: Mechanism of action of **WRR-483**.

In Vitro and In Vivo Efficacy

Kinetic studies have demonstrated the potent inhibitory activity of **WRR-483** against cruzain, with its efficacy being pH-dependent.[1][2] Furthermore, **WRR-483** has shown high efficacy in cell culture assays against *T. cruzi* proliferation.[1][2][3] In animal models of acute Chagas' disease, **WRR-483** effectively eradicates the parasite infection, highlighting its potential as a therapeutic agent.[1][2][3]

Table 2: Kinetic Data for **WRR-483** against Various Proteases[1][2]

Protease	k_{inact} / K_i ($\text{M}^{-1}\text{s}^{-1}$) at pH 5.5	k_{inact} / K_i ($\text{M}^{-1}\text{s}^{-1}$) at pH 8.0
Cruzain	1,300	14,000
Rhodesain	1,100	1,100
tbcatB	Weak inhibitor	Weak inhibitor

Conclusion

WRR-483 is a promising lead compound in the development of new therapeutics for Chagas' disease. Its well-defined structure, established synthetic route, and potent, irreversible mechanism of action against a key parasitic enzyme make it an attractive candidate for further preclinical and clinical investigation. The detailed synthetic protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

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